molecular formula C17H28O2 B8673400 4-Decyloxybenzyl alcohol

4-Decyloxybenzyl alcohol

Cat. No.: B8673400
M. Wt: 264.4 g/mol
InChI Key: FPNKNAFCJDIAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Decyloxybenzyl alcohol (C₁₇H₂₈O₂) is a para-substituted benzyl alcohol derivative characterized by a decyloxy group (–O–(CH₂)₉CH₃) attached to the aromatic ring. This compound combines the hydrophilic hydroxyl (–OH) group with a long hydrophobic alkyl chain, making it amphiphilic. The long alkyl chain may reduce reaction yields compared to shorter-chain analogs due to steric hindrance and solubility challenges during purification.

Properties

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

(4-decoxyphenyl)methanol

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13,18H,2-9,14-15H2,1H3

InChI Key

FPNKNAFCJDIAFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • The decyloxy group introduces significant hydrophobicity, contrasting with the hydrophilic –OH in 4-hydroxybenzyl alcohol and the moderately polar methoxy group.
  • Steric bulk increases with substituent size: toluoyloxy (ester) > benzyloxy > decyloxy > methoxy > hydroxy.

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
4-Hydroxybenzyl alcohol 110–115 (lit.) Soluble in DMSO, methanol 0.57
4-Methoxybenzyl alcohol 212–215 Limited data; likely polar solvents 1.20
4-Benzyloxybenzyl alcohol 170.6 Organic solvents (e.g., acetone) 2.85
4-Toluoyloxybenzylic alcohol Not reported Acetone, ethyl acetate 3.10
This compound ~50–70 (estimated) Lipophilic solvents (e.g., hexane) 5.80 (estimated)

Key Insights :

  • The decyloxy group drastically increases lipophilicity (higher LogP) compared to other derivatives, enhancing compatibility with nonpolar matrices.
  • Melting points decrease with longer alkyl chains due to reduced crystallinity.

Chemical Reactivity

  • 4-Hydroxybenzyl alcohol: The phenolic –OH participates in hydrogen bonding and oxidation reactions, making it a precursor for antioxidants and pharmaceutical intermediates .
  • 4-Methoxybenzyl alcohol : The electron-donating methoxy group stabilizes the aromatic ring, favoring electrophilic substitution. Demonstrated antibacterial activity in docking studies .
  • 4-Benzyloxybenzyl alcohol: The benzyl ether group can be cleaved via hydrogenolysis, enabling its use in protective-group strategies .
  • This compound: The long alkyl chain may facilitate micelle formation in aqueous solutions, suggesting utility in emulsifiers or nanocarriers.

Q & A

Q. What are the recommended synthesis pathways for 4-Decyloxybenzyl alcohol in laboratory settings?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-hydroxybenzyl alcohol with decyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. This approach mirrors methods used for analogous compounds like 4-methoxybenzyl alcohol .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :
  • Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents (e.g., peroxides). Prolonged storage at room temperature may lead to degradation, as observed in structurally similar alcohols like 4-hydroxybenzyl alcohol .
  • Handling : Use PPE (gloves, lab coat) to avoid skin contact, which can cause irritation. Work in a fume hood to minimize inhalation risks .

Q. What solvents are suitable for dissolving this compound in experimental setups?

  • Methodological Answer : Based on solubility data for 4-hydroxybenzyl alcohol (Table 1), researchers can extrapolate compatible solvents for this compound. Pre-test solubility using small-scale trials with polar aprotic solvents (e.g., DMSO, DMF) or alcohols (methanol, ethanol).

Table 1 : Solubility of 4-Hydroxybenzyl Alcohol (Reference Compound)

SolventSolubility (mg/mL at 20°C)
Water6.7
DMSO>100
Methanol>100
1N NaOH50

Advanced Research Questions

Q. How can GC-MS and GC-FID techniques be optimized for quantifying this compound in complex matrices?

  • Methodological Answer :
  • Sample Preparation : Use sequential solid-phase microextraction (SPME) to isolate the compound, as validated for 4-chlorobenzyl alcohol and 4-methoxybenzyl alcohol .
  • Instrumentation : For GC-MS, employ a DB-5MS column (30 m × 0.25 mm) with a temperature ramp (50°C to 280°C at 10°C/min). Quantify using selective ion monitoring (SIM) for m/z peaks specific to this compound. For GC-FID, ensure calibration with certified reference standards and validate precision via inter-laboratory comparisons .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer :
  • Controlled Studies : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to assess decomposition thresholds. Compare results with structurally similar compounds (e.g., 4-hydroxybenzyl alcohol decomposes at ~200°C ).
  • Data Harmonization : Cross-reference findings with multiple analytical techniques (e.g., DSC for phase transitions, FTIR for functional group stability) to identify confounding factors like moisture or impurities .

Q. How can computational modeling predict the reactivity of this compound in pharmaceutical intermediates?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate interactions between this compound and target proteins (e.g., enzymes). Parameterize the decyloxy chain’s hydrophobicity and the benzyl alcohol group’s hydrogen-bonding capacity, as demonstrated for 4-methoxybenzyl alcohol derivatives .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental NMR shifts (e.g., ¹H and ¹³C) to validate accuracy .

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